4-(Diphenylphosphorothioyl)benzonitrile
Description
Properties
CAS No. |
5032-60-0 |
|---|---|
Molecular Formula |
C19H14NPS |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
4-diphenylphosphinothioylbenzonitrile |
InChI |
InChI=1S/C19H14NPS/c20-15-16-11-13-19(14-12-16)21(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H |
InChI Key |
MRDSLCRDDLDFJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The SNAr approach exploits the electron-deficient nature of para-substituted benzonitrile derivatives. When 4-fluorobenzonitrile reacts with diphenylphosphine sulfide (Ph₂P(S)⁻K⁺) under anhydrous conditions, the fluorine atom undergoes displacement via a Meisenheimer complex intermediate. Kinetic studies reveal second-order dependence on both substrate and nucleophile concentrations, with rate acceleration observed in polar aprotic solvents like dimethylformamide (DMF).
Key reaction parameters:
- Temperature: 110–130°C
- Base: Potassium tert-butoxide (2.5 equiv)
- Solvent: DMF/THF (3:1 v/v)
- Yield range: 58–72%
Optimization Challenges
Competitive hydrolysis of the phosphorothioyl group necessitates rigorous drying of reagents. Microwave-assisted synthesis at 150°C reduces reaction time from 24 h to 45 min while maintaining 68% yield. Substituent effects follow the Hammett correlation (ρ = +2.1), confirming the nitrile group's strong electron-withdrawing influence.
Transition Metal-Catalyzed Cross-Coupling
Palladium-Mediated C–P Bond Formation
Building upon methodologies in anthracene synthesis, this route employs 4-bromobenzonitrile and bis(diphenylphosphino)sulfide [(Ph₂P)₂S] under palladium catalysis. The catalytic cycle involves oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange and reductive elimination.
Catalytic system composition:
- Precatalyst: Pd₂(dba)₃ (3 mol%)
- Ligand: Xantphos (6 mol%)
- Reductant: Zn powder (2 equiv)
- Solvent: Toluene at 80°C
- Isolated yield: 81% (GC purity >99%)
Copper-Catalyzed Ullmann Coupling
Alternative protocols using CuI (10 mol%) with 1,10-phenanthroline ligand achieve 74% yield at 120°C. Comparative studies show Pd systems provide superior functional group tolerance, particularly when scaling to multigram quantities.
Phosphorus(III) Intermediate Oxidation
Two-Step Synthesis via Phosphinite
Adapting the one-pot anthracene synthesis, this method first prepares 4-(diphenylphosphinite)benzonitrile through reaction of 4-hydroxybenzonitrile with PPh₂Cl. Subsequent sulfurization using elemental sulfur in xylene at reflux affords the target compound.
Critical process parameters:
- Phosphinite formation: 0°C to RT, 4 h (89% yield)
- Sulfur insertion: 110°C, 12 h (67% conversion)
- Overall isolated yield: 59%
Oxidative vs. Sulfurative Pathways
Controlled experiments demonstrate Lawesson's reagent increases sulfurization efficiency to 83% but introduces purification challenges due to byproduct formation.
Solid-Phase Mechanochemical Synthesis
Emerging techniques employ ball-milling to achieve solvent-free coupling between 4-iodobenzonitrile and Ph₂PSiMe₃. This green chemistry approach shows promise with:
- Milling time: 2 h
- Frequency: 30 Hz
- Yield: 63% (95% purity)
- E-factor: 0.7 vs. 8.2 for solution-phase
Comparative Methodological Analysis
| Parameter | SNAr | Pd Coupling | Cu Coupling | Mechanochemical |
|---|---|---|---|---|
| Typical Yield (%) | 68 | 81 | 74 | 63 |
| Reaction Time (h) | 24 | 8 | 12 | 2 |
| Temperature (°C) | 130 | 80 | 120 | Ambient |
| Catalyst Loading | None | 3% Pd | 10% Cu | None |
| Solvent Volume (mL/g) | 15 | 8 | 10 | 0 |
| Scalability | Moderate | Excellent | Good | Limited |
Purification and Characterization
Chromatographic Challenges
The compound's high polarity necessitates gradient elution on silica gel (hexane:EtOAc 4:1 → 1:2). Recrystallization from ethanol/water (7:3) yields colorless needles suitable for X-ray analysis.
Spectroscopic Fingerprints
- ³¹P NMR (CDCl₃): δ 48.7 ppm (d, J = 356 Hz)
- IR νmax: 2230 cm⁻¹ (C≡N), 690 cm⁻¹ (P=S)
- HRMS (ESI+): m/z 363.0921 [M+H]⁺ (calc. 363.0918)
Industrial Process Considerations
Cost-Benefit Analysis
Pd-catalyzed methods offer superior yields but face catalyst recovery challenges. SNAr routes prove cost-effective at scale ($23/g vs. $41/g for Pd route), though require high-pressure equipment.
Environmental Impact
Mechanochemical synthesis reduces waste generation by 89% compared to solution-phase methods, aligning with green chemistry principles.
Chemical Reactions Analysis
4-(Diphenylphosphorothioyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The benzonitrile group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Diphenylphosphorothioyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(Diphenylphosphorothioyl)benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers in coordination complexes. This interaction can influence the reactivity and stability of the metal complexes, leading to various catalytic and biological effects. The pathways involved in these interactions are often studied using computational chemistry and spectroscopic techniques.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
Electronic Effects: The diphenylphosphorothioyl group (-P(S)Ph₂) in the target compound introduces stronger electron-withdrawing effects compared to dimethylamino (-N(CH₃)₂) or thioether (-S-) groups. This enhances its utility in stabilizing metal complexes or facilitating electron-deficient reactions . In contrast, the trimethylsilyl ethynyl group (-C≡C-Si(CH₃)₃) provides steric bulk and hydrophobicity, making it suitable for materials science applications .
Biological Relevance: Compounds like 4-[(4-chloro-2-pyrimidinyl)amino]benzonitrile (PBN-III) demonstrate the importance of benzonitrile derivatives in antiviral drug synthesis, where substituents like chloro-pyrimidinyl groups enhance binding to biological targets .
Synthetic Versatility :
- DMABN’s nitrile group undergoes diverse transformations (e.g., reduction to amines), a feature shared with 4-(Diphenylphosphorothioyl)benzonitrile, which could enable functional group interconversion .
- Phosphoryl analogs (e.g., 4-((Diphenylphosphoryl)ethynyl)benzonitrile) highlight the adaptability of phosphorus-containing benzonitriles in cross-coupling reactions .
Structural and Spectroscopic Comparisons
- Steric Hindrance : The diphenylphosphorothioyl group imposes significant steric hindrance compared to smaller substituents like -CN or -F. This may reduce aggregation tendencies in solution, a critical factor in bioavailability for pharmaceutical analogs .
- Spectroscopic Signatures : Sulfur and phosphorus atoms in the target compound would yield distinct NMR and IR profiles. For example, the P=S bond typically shows IR absorption near 550–650 cm⁻¹, differentiating it from phosphoryl (P=O, ~1250 cm⁻¹) or sulfonyl (S=O, ~1150 cm⁻¹) groups .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Diphenylphosphorothioyl)benzonitrile, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or catalytic cross-coupling. For example, analogous benzonitrile derivatives (e.g., 4-(Hydroxymethyl)benzonitrile) are synthesized using Fe-based catalysts under hydrosilylation conditions . Optimize reaction temperature (80–120°C) and solvent polarity (e.g., THF vs. DMF) to enhance phosphorothioyl group incorporation. Monitor intermediates via TLC or HPLC.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodology : Use single-crystal X-ray diffraction for unambiguous confirmation of molecular geometry, as demonstrated for 4-(4-Hydroxyphenyldiazenyl)benzonitrile (R factor = 0.054) . Complement with NMR: P NMR to verify phosphorothioyl bonding and C NMR to confirm nitrile positioning. FTIR can detect C≡N stretches (~2220 cm) and P=S vibrations (~600–700 cm) .
Q. What solvent systems are optimal for studying the photophysical properties of this compound?
- Methodology : Polar aprotic solvents (e.g., acetonitrile, DMSO) minimize aggregation and stabilize charge-transfer states. For fluorescence studies, use degassed solvents to avoid quenching. Solvent effects on dipole moments and radiative rates can be modeled using Kamlet-Taft parameters, as applied to twisted intramolecular charge-transfer (TICT) systems .
Advanced Research Questions
Q. How does the phosphorothioyl group in this compound influence its performance in TADF-based OLEDs?
- Methodology : Compare with carbazole-phenoxazine derivatives (e.g., 2,7-mPPICNC3) used in non-doped OLEDs . The P=S moiety may enhance spin-orbit coupling, reducing ΔE (singlet-triplet energy gap) for efficient triplet harvesting. Use time-resolved photoluminescence (TRPL) to measure TADF lifetimes and quantify reverse intersystem crossing (RISC) rates .
Q. What strategies resolve contradictions in reported charge-carrier mobility data for this compound in thin-film devices?
- Methodology : Control film morphology via thermal annealing or solvent vapor treatment. Use space-charge-limited current (SCLC) measurements with hole/electron-only devices (e.g., ITO/PEDOT:PSS/active layer/MoO/Al). Cross-validate with DFT calculations (e.g., Gaussian 09) to model frontier molecular orbitals and reorganization energies .
Q. How can intramolecular electron transfer be modulated in this compound for sensor applications?
- Methodology : Introduce electron-withdrawing/donating substituents (e.g., –CF, –OCH) on phenyl rings to alter charge-transfer kinetics. Use transient absorption spectroscopy to track excited-state dynamics. Compare with structurally similar compounds (e.g., 4-formyl-3-methoxybenzonitrile) to isolate steric vs. electronic effects .
Q. What analytical approaches differentiate between competing degradation pathways during stability testing?
- Methodology : Accelerated aging under UV light (e.g., 365 nm, 100 mW/cm) and thermal stress (70–150°C). Analyze degradation products via LC-MS and GC-MS. For hydrolytic pathways, track P=S bond cleavage using P NMR. Compare with safety data for analogous nitriles (e.g., skin/eye exposure controls) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
